Glycerol triricinoleate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis[[(E)-12-hydroxyoctadec-9-enoyl]oxy]propyl (E)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25+,35-26+,36-27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPKEQAKRGZGQ-GXCCKLQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(O)C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CC(O)CCCCCC)COC(=O)CCCCCCC/C=C/CC(O)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-54-7 | |
| Record name | Triricinolein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for Synthesis and Production of Glycerol Triricinoleate and Analogues
Extraction and Purification Techniques from Ricinus communis Seeds
The initial step in obtaining glycerol (B35011) triricinoleate is the extraction of oil from castor seeds. The oil content of castor seeds is significant, making extraction commercially viable. theijes.com The extracted crude oil, which is predominantly glycerol triricinoleate, then undergoes purification to remove impurities. wikipedia.orgtheijes.com
Traditional methods for obtaining castor oil involve pressing and/or solvent extraction. core.ac.ukresearchgate.net However, more advanced strategies have been developed to improve efficiency and combine process steps. One such innovative method is reactive grinding, also referred to as reactive seed crushing or in-situ transesterification. google.comgoogle.com
Reactive grinding is a process that combines oil extraction and the transesterification reaction into a single step. google.comgoogle.com In this method, conditioned castor seeds are brought into contact with a light alcohol (like methanol) and an alkaline catalyst. google.com The simultaneous grinding and chemical reaction allows for the direct conversion of the oil within the seeds into fatty acid alkyl esters (such as methyl ricinoleate) and glycerol, bypassing a separate oil extraction stage. google.comresearchgate.net This process has been shown to achieve high conversion rates of triglycerides to esters, between 98% and 100%. google.com
Table 1: Comparison of Conventional vs. Reactive Grinding Extraction
| Feature | Conventional Method (Pressing/Solvent Extraction) | Reactive Grinding (In-situ Transesterification) |
|---|---|---|
| Process Steps | Seed preparation, Oil extraction, Oil refining, Transesterification | Seed conditioning, Combined extraction & transesterification |
| Primary Product | Crude Castor Oil (this compound) | Fatty Acid Alkyl Esters & Glycerol |
| By-product | Toxic press cake | Detoxified press cake |
| Efficiency | Multiple stages, potential for oil loss between steps | Single stage, high conversion rates reported google.com |
Once the crude castor oil is extracted, it requires several refinement steps to achieve the purity needed for various applications. The crude oil contains impurities such as free fatty acids, phospholipids (B1166683) (gums), moisture, and color pigments. core.ac.ukresearchgate.net
Standard refining procedures include:
Degumming: This process removes phospholipids, which can cause emulsions and interfere with subsequent processing.
Neutralization: Free fatty acids are neutralized, typically by adding an alkaline solution like sodium carbonate or sodium hydroxide (B78521). researchgate.netjst.go.jp This step is crucial because free fatty acids can interfere with catalytic reactions like transesterification. jst.go.jp
Decolorization (Bleaching): Color pigments are removed by adsorbing them onto materials like bleaching earth.
Deodorization: Volatile compounds that contribute to odor are removed, usually by steam stripping under vacuum. theijes.com
After these steps, the result is a refined, bleached, and deodorized (RBD) castor oil, which is a much purer form of this compound. For specific applications requiring highly pure ricinoleic acid, the oil can be hydrolyzed using alkaline catalysts like potassium hydroxide in an ethanol (B145695) solvent, followed by acidification to isolate the fatty acid. researchgate.net
Chemical Transesterification Reactions for this compound Formation
While this compound is naturally sourced, the term "formation" in a chemical context often refers to the reactions that modify it or produce its analogues. Transesterification is a key class of reactions where the triglyceride structure is altered. This process involves the exchange of the glycerol backbone for another alcohol or the rearrangement of fatty acids among glycerol molecules. pakbs.org
Glycerolysis is a specific type of transesterification where a triglyceride (like this compound) reacts with glycerol. The reaction breaks down the triglyceride and re-esterifies the fatty acids onto the available glycerol molecules, resulting in a mixture of monoacylglycerols (MAGs), diacylglycerols (DAGs), and unreacted triacylglycerols (TAGs). nih.gov
The reaction proceeds in a stepwise manner, where a fatty acid is cleaved from the original triglyceride and esterified to a hydroxyl group on a free glycerol molecule. This process is reversible, and the final product distribution depends on the reaction equilibrium, which is influenced by factors like the molar ratio of oil to glycerol, temperature, and the catalyst used. pakbs.orgnih.gov Enzymatic glycerolysis using lipases has been shown to be an effective method for producing partial glycerides. nih.gov For instance, lipase-catalyzed glycerolysis of various vegetable oils at a 1:1 molar ratio of TAG to glycerol can significantly increase the concentration of MAGs and DAGs. nih.gov The esterification reaction between fatty acids and glycerol can also be used to synthesize these compounds, with the highest conversion often achieved at higher glycerol-to-fatty acid molar ratios. scitepress.org
Table 2: Product Distribution in a Typical Glycerolysis Reaction
| Compound Type | Abbreviation | Description |
|---|---|---|
| Monoacylglycerol | MAG | Glycerol molecule with one fatty acid chain. |
| Diacylglycerol | DAG | Glycerol molecule with two fatty acid chains. |
A major industrial application of this compound transesterification is the production of fatty acid alkyl esters, commonly known as biodiesel. mdpi.com In this reaction, castor oil reacts with a short-chain alcohol, most commonly methanol, to produce fatty acid methyl esters (FAMEs) and glycerol as a co-product. jst.go.jpugm.ac.id The primary FAME produced from castor oil is methyl ricinoleate (B1264116). castoroil.inwikipedia.org
Triglyceride reacts with one molecule of alcohol to form a diacylglycerol and one fatty acid ester molecule.
The diacylglycerol reacts with a second molecule of alcohol to form a monoacylglycerol and another ester molecule.
The monoacylglycerol reacts with a third molecule of alcohol to form glycerol and a final ester molecule. pakbs.org
To drive the reaction towards the formation of esters, an excess of alcohol is typically used. pakbs.org Following the reaction, the methyl ricinoleate is separated from the glycerol co-product, often by sedimentation. castoroil.in Further purification of methyl ricinoleate can be achieved through techniques like liquid-liquid extraction using a polar aqueous solvent, which can yield purities of 95% to 99%. google.com
The transesterification of this compound is almost always conducted in the presence of a catalyst to achieve practical reaction rates. pakbs.org The most commonly used catalysts are alkaline (basic) catalysts due to their high activity and cost-effectiveness. mdpi.com
Common alkaline catalysts include:
Sodium Hydroxide (NaOH) jst.go.jpnih.gov
Potassium Hydroxide (KOH) jst.go.jpmdpi.com
Sodium Methoxide (B1231860) (CH₃ONa) acs.org
Studies comparing these catalysts have shown that sodium methoxide can lead to significantly higher methyl ester content compared to NaOH and KOH under similar reaction conditions. acs.org The catalyst concentration is a critical variable; an increase in concentration generally enhances the reaction rate, but an excessive amount can lead to soap formation, which reduces the ester yield. nih.govresearchgate.net
The choice of catalyst and reaction conditions depends on the properties of the starting oil, particularly its free fatty acid (FFA) content. Basic catalysts are suitable for oils with low acid values. mdpi.com If the FFA content is high, an acid-catalyzed pre-treatment (esterification) is often performed before the base-catalyzed transesterification. pakbs.org
Table 3: Common Catalysts in Castor Oil Transesterification
| Catalyst Type | Examples | Key Characteristics |
|---|---|---|
| Alkaline (Basic) | NaOH, KOH, CH₃ONa | High reaction rates, cost-effective, sensitive to free fatty acids and water. mdpi.comacs.org |
| Acidic | Sulfuric Acid (H₂SO₄) | Less sensitive to free fatty acids, but slower reaction rates than alkaline catalysts. |
| Enzymatic | Lipases | High specificity, mild reaction conditions, reusable, but generally more expensive. jst.go.jp |
Enzymatic Biocatalysis in this compound Synthesis
The enzymatic synthesis of this compound represents a green and highly specific alternative to conventional chemical methods. Biocatalysis, primarily through the use of lipases, allows for reactions to occur under milder conditions, minimizing by-product formation and energy consumption. This section explores the intricacies of lipase-mediated synthesis and the critical parameters for process optimization.
Lipase-Mediated Esterification and Transesterification
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze both the hydrolysis of triglycerides in aqueous environments and the synthesis of esters in non-aqueous media. This catalytic duality is harnessed for the production of this compound through two primary pathways: esterification and transesterification.
Esterification involves the direct reaction of glycerol with three molecules of ricinoleic acid to form this compound and water. This reaction is an equilibrium process, and to drive it towards the synthesis of the triglyceride, the removal of the water by-product is essential. The esterification process can be stepwise, forming mono- and di-ricinolein as intermediates before the final tri-ester is produced. The selection of a suitable lipase (B570770) is crucial for the efficiency of this process. Lipases such as those from Candida antarctica (specifically Novozym 435) and Rhizomucor miehei have been shown to be effective in catalyzing the esterification of glycerol with various fatty acids to produce structured triglycerides. For instance, high-purity trilinolein (B126924) and triolein (B1671897) have been successfully synthesized using Novozym 435-catalyzed esterification of glycerol and the respective fatty acids. nih.gov
Transesterification , also known as alcoholysis, is another key enzymatic route for synthesizing structured lipids. nih.govmdpi.com In the context of this compound, this can involve several approaches. One common method is the acidolysis of a pre-existing triglyceride (like a common vegetable oil) with ricinoleic acid. The lipase selectively removes the existing fatty acids from the glycerol backbone and replaces them with ricinoleic acid. Another approach is the interesterification of a simple ester of ricinoleic acid (e.g., methyl ricinoleate) with glycerol. Lipases catalyze the transfer of the ricinoleyl acyl groups from the simple alcohol to the glycerol backbone. The stepwise nature of transesterification also proceeds through mono- and diglyceride intermediates. nih.gov
The choice between esterification and transesterification often depends on the availability and cost of the starting materials. Esterification is more direct if ricinoleic acid and glycerol are readily available, while transesterification might be preferred if castor oil (which is naturally rich in this compound) is being modified or if a different oil is being converted into a structured lipid containing ricinoleic acid.
A variety of lipases have been investigated for their efficacy in synthesizing structured triglycerides. The table below summarizes the performance of different lipases in related esterification and transesterification reactions.
| Lipase Source | Reaction Type | Substrates | Key Findings |
| Candida antarctica (Novozym 435) | Esterification | Glycerol, Linoleic Acid, Oleic Acid | High yields of trilinolein and triolein achieved. nih.gov |
| Rhizomucor miehei (Lipozyme RM IM) | Esterification | Glycerol, Saturated Fatty Acids | Effective for the synthesis of 1,3-diacylglycerols in a solvent-free system. nih.gov |
| Candida rugosa | Esterification | Glycerol, Castor Oil Fatty Acids | Yield of 87.5% for glycerol-castor oil fatty acid esters in an organic solvent. scitepress.org |
| Rhizomucor miehei | Acidolysis | Cottonseed Oil, Capric Acid | Successful incorporation of capric acid into cottonseed oil in a fluidized bed reactor. nih.gov |
| Candida antarctica Lipase B | Glycerolysis | Various Vegetable Oils, Glycerol | Efficiently produced mono- and diacylglycerols, demonstrating its utility in modifying triglycerides. nih.gov |
Optimization of Bioreaction Conditions (e.g., Solvent-Free Systems)
The efficiency and economic viability of the enzymatic synthesis of this compound are highly dependent on the optimization of several key reaction parameters. These include the reaction medium (solvent-free vs. solvent-based), water activity, temperature, and substrate molar ratio.
Solvent-Free Systems: There is a significant trend towards the use of solvent-free reaction media for the synthesis of structured lipids. nih.govresearchgate.netresearchgate.net This approach offers several advantages, including reduced environmental impact, lower operational costs associated with solvent purchase and removal, and simplified downstream processing. In a solvent-free system, the liquid substrates themselves act as the reaction medium. This method has been successfully applied to the synthesis of 1,3-diacylglycerols by direct esterification of glycerol with fatty acids, achieving high conversions. nih.gov
Water Activity (aw): Water content is a critical parameter in lipase-catalyzed reactions. While a certain amount of water is necessary to maintain the enzyme's catalytically active conformation, excess water can shift the reaction equilibrium towards hydrolysis, reducing the yield of the desired ester. cirad.fr The thermodynamic water activity (aw) is a more precise measure than total water content for controlling the reaction environment. For many microbial lipases, the optimal aw for esterification and transesterification reactions lies in the range of 0.25 to 0.45. cirad.fr In the synthesis of triolein catalyzed by immobilized Mucor miehei lipase, it was found that lowering the water activity to very low values favored the synthesis of the triglyceride without compromising the reaction rate. nih.gov The removal of water produced during esterification, often achieved by applying a vacuum or sparging with an inert gas, is a common strategy to drive the reaction towards completion.
Temperature: Lipase activity is temperature-dependent. For most fungal and yeast lipases, the optimal temperature for activity is typically between 30°C and 50°C, while bacterial lipases can have optima between 37°C and 65°C. cirad.fr For the synthesis of high-purity trilinolein and triolein, a reaction temperature of 100°C was found to be optimal with Novozym 435, which is known for its high thermal stability. nih.gov However, higher temperatures can also promote side reactions such as acyl migration, which can affect the desired regiospecificity of the product. lu.se
Substrate Molar Ratio: The molar ratio of the substrates (glycerol to ricinoleic acid or acyl donor) can influence the final product distribution. An excess of the acyl donor is often used to drive the reaction towards the formation of the triglyceride. However, an excessively high concentration of fatty acids can sometimes lead to enzyme inhibition.
The following table summarizes the optimized conditions for related lipase-catalyzed ester synthesis reactions, providing insights into potential optimal conditions for this compound production.
| Parameter | Optimized Value/Condition | Product | Lipase | Reference |
| Reaction System | Solvent-free, vacuum-driven air bubbling | 1,3-Dilaurin | Lipozyme RM IM | nih.gov |
| Temperature | 50°C | 1,3-Dilaurin | Lipozyme RM IM | nih.gov |
| Enzyme Dosage | 5 wt% | 1,3-Dilaurin | Lipozyme RM IM | nih.gov |
| Reaction Time | 3 hours | 1,3-Dilaurin | Lipozyme RM IM | nih.gov |
| Temperature | 100°C | Trilinolein/Triolein | Novozym 435 | nih.gov |
| Molar Ratio (Glycerol:Fatty Acid) | 1:3 | Trilinolein/Triolein | Novozym 435 | nih.gov |
| Pressure | 0.9 kPa | Trilinolein/Triolein | Novozym 435 | nih.gov |
| Water Activity (aw) | Low values | Triolein | Mucor miehei lipase | nih.gov |
| Temperature | 55°C | Butyl laurate | Carica papaya lipase | cirad.fr |
Industrial-Scale Production and Process Engineering Considerations
The transition from laboratory-scale synthesis to industrial-scale production of this compound via enzymatic biocatalysis involves several critical process engineering considerations. These include the choice of bioreactor configuration, enzyme immobilization, and downstream processing for product purification.
Bioreactor Design: The selection of an appropriate bioreactor is crucial for achieving high productivity and ensuring process stability. For lipase-catalyzed reactions, several reactor types are commonly considered:
Stirred-Tank Reactors (STRs): These are widely used in the chemical industry but can present challenges for immobilized enzymes due to mechanical stress from the impeller, which can lead to enzyme deactivation and particle attrition.
Packed-Bed Reactors (PBRs): In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. PBRs offer high enzyme loading and can be operated continuously, but they can suffer from pressure drop and mass transfer limitations.
Fluidized-Bed Reactors (FBRs): FBRs suspend the immobilized enzyme particles in an upward flow of the reaction medium. This configuration provides excellent mixing and mass transfer, minimizes pressure drop, and is well-suited for reactions involving viscous substrates like oils and fats. The synthesis of MLM-type dietary triacylglycerols has been successfully demonstrated in an FBR. nih.gov
Enzyme Immobilization: For industrial applications, lipases are almost always immobilized. Immobilization offers several key advantages:
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions, such as high temperatures and organic solvents, leading to a longer operational lifespan.
Simplified Downstream Processing: The separation of the catalyst from the product is straightforward, preventing contamination of the final product with the enzyme.
Various materials and methods are used for lipase immobilization, including adsorption onto solid supports, covalent bonding, entrapment, and cross-linking.
Downstream Processing: After the enzymatic reaction, the product mixture typically contains the desired this compound, as well as unreacted substrates (glycerol, ricinoleic acid), intermediate products (mono- and di-ricinolein), and the immobilized enzyme. The downstream processing aims to separate and purify the final product. This can involve:
Enzyme Separation: The immobilized enzyme is typically removed by filtration or centrifugation.
Removal of Unreacted Substrates: Unreacted fatty acids can be removed by neutralization and subsequent washing, or by molecular distillation. Excess glycerol can be separated by decantation or centrifugation due to its immiscibility with the lipid phase.
Purification of this compound: Column chromatography can be employed for high-purity applications to separate the triglyceride from the mono- and diglyceride intermediates. nih.gov
Chemical Functionalization and Derivatization Strategies for Glycerol Triricinoleate
Ethoxylation of Glycerol (B35011) Triricinoleate
Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate. In the case of glycerol triricinoleate (castor oil), this process enhances its water solubility, creating valuable non-ionic surfactants. vasudhachem.comslideshare.net
Synthesis of Polyoxyethylene Glycerol Ricinoleate (B1264116) (e.g., Cremophor EL®)
The synthesis of polyoxyethylene glycerol ricinoleate, commercially known as Cremophor EL® (now Kolliphor EL®), involves the reaction of castor oil with ethylene oxide. castoroil.inwikipedia.org This reaction is typically carried out at elevated temperatures (170-240 °C) and pressures (5 to 10 MPa). slideshare.net A catalyst, constituting 0.1 to 1.5% by weight of the castor oil, is essential for the process. slideshare.net
In a common formulation like Cremophor EL®, approximately 35 moles of ethylene oxide are reacted with one mole of castor oil. castoroil.inwikipedia.org The process can be conducted in batches or continuously. slideshare.net The resulting product is a pale yellow, oily liquid that is a complex mixture of compounds rather than a single chemical entity. wikipedia.org This non-ionic solubilizer and emulsifier forms clear solutions in water and is also soluble in many organic solvents like ethanol (B145695), chloroform, and toluene.
Structural Elucidation of Ethoxylated Oligomers and Polymers
The product resulting from the ethoxylation of castor oil is not a single compound but a complex mixture. wikipedia.org The major component is this compound where the hydroxyl groups of the ricinoleic acid moieties have been ethoxylated to form polyethylene (B3416737) glycol (PEG) ethers. wikipedia.orgresearchgate.net However, the final product also contains several minor components.
Advanced analytical techniques such as reverse-phase liquid chromatography (RPLC) coupled with mass spectrometry (MS) are employed for the detailed molecular characterization of these castor oil ethoxylates (CASEOs). daneshyari.comnih.gov These methods allow for the separation and identification of the various components, including isobars and isomers. daneshyari.comresearchgate.net
The structural complexity arises from variations in the degree of ethoxylation, the degree of esterification of glycerol, and the presence of different fatty acids from the original castor oil. researchgate.net Multistage mass spectrometry (MSn) helps in the structural elucidation of these different oligomers and polymers, revealing the position of the ricinoleic acid and the topology of the ethoxylation. daneshyari.comnih.gov
Table 1: Primary Components of Ethoxylated Castor Oil (e.g., Cremophor EL®)
| Component Category | Specific Compounds | Role in the Mixture |
|---|---|---|
| Major Components | Polyoxyethylene this compound (PEG ethers of ricinolein) wikipedia.orgccspublishing.org.cn | The main surfactant and solubilizing agent. |
| Minor Components | Polyethylene glycol esters of ricinoleic acid wikipedia.org | By-products of the reaction. |
| Free polyethylene glycols (PEGs) wikipedia.orgccspublishing.org.cn | Unreacted or side-reaction products. | |
| Polyethylene glycol ethers of glycerol wikipedia.org | By-products from the reaction with glycerol. |
Polyglycerol Formation and Esterification with Ricinoleic Acid
Another significant derivatization strategy involves creating polymers of glycerol and esterifying them with ricinoleic acid. This process yields Polyglycerol Polyricinoleate (PGPR), a highly effective water-in-oil emulsifier. fkit.hrresearchgate.net
Synthesis of Polyglycerol Polyricinoleate (PGPR)
The industrial synthesis of PGPR is typically a multi-step process. wikipedia.org It is a yellowish, viscous liquid that is strongly lipophilic, meaning it is soluble in fats and oils but insoluble in water and ethanol. wikipedia.org
The manufacturing process can be summarized in three main stages:
Polyglycerol Preparation : Glycerol is heated to temperatures exceeding 200 °C in the presence of an alkaline catalyst to induce polymerization, forming polyglycerol chains of varying lengths. wikipedia.org
Condensation of Ricinoleic Acid : Separately, castor oil fatty acids (primarily ricinoleic acid) are heated to above 200 °C. This causes self-esterification, creating interesterified polyricinoleic acid chains. wikipedia.org This condensation can be catalyzed by Lewis acids. google.com
Esterification : The prepared polyglycerol and the condensed ricinoleic acid are then mixed and reacted, often at high temperatures (around 200°C), to form the final PGPR product through ester linkages. wikipedia.orggoogle.com The reaction is continued until a desired low acid value is achieved. google.com
Enzymatic synthesis routes are also being developed as an alternative, using lipases as catalysts under milder conditions to overcome issues of coloration and odor associated with high-temperature chemical synthesis. fkit.hridexlab.com
Table 2: Key Stages in the Chemical Synthesis of PGPR
| Stage | Process Description | Typical Conditions | Catalyst |
|---|---|---|---|
| 1. Glycerol Polymerization | Glycerol molecules are linked via ether bonds to form polyglycerol. wikipedia.org | Heated above 200 °C. wikipedia.org | Alkaline catalyst (e.g., NaOH, Ca(OH)₂). wikipedia.orggoogle.com |
| 2. Ricinoleic Acid Condensation | Ricinoleic acid molecules self-esterify to form polyricinoleic acid chains. | Heated above 200 °C. | Can be autocatalytic or use a Lewis acid catalyst. google.com |
| 3. Final Esterification | Polyglycerol is esterified with polyricinoleic acid. | Heated to ~200 °C under an inert atmosphere. google.com | The catalyst from previous steps or a new one can be used. google.comgoogle.com |
Investigation of Glycerol Oligomerization and Ricinoleic Acid Integration
The properties of PGPR are determined by the molecular structure of its components, specifically the degree of polymerization of both the glycerol and ricinoleic acid moieties. fao.org
Glycerol Oligomerization : The polymerization of glycerol under alkaline catalysis is a complex process that yields a mixture of oligomers. mdpi.com The reaction mechanism involves the deprotonation of a hydroxyl group, followed by a nucleophilic attack on another glycerol molecule. mdpi.com The resulting polyglycerol moiety in commercial PGPR is composed mainly of di-, tri-, and tetraglycerols, with restrictions on the percentage of higher oligomers like heptaglycerol. fao.org Studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have been crucial in analyzing the composition of these oligomer mixtures and identifying the structures of the oligoglycerols formed. nih.govresearchgate.net
Ricinoleic Acid Integration : The ricinoleic acid component in PGPR is not a monomer but rather a condensed chain, or estolide. fkit.hrresearchgate.net During the condensation process, the hydroxyl group of one ricinoleic acid molecule reacts with the carboxylic acid group of another, forming an ester linkage and creating a polymer. researchgate.net The average length of this polyricinoleic acid chain is typically between 5 and 8 units. fao.org This pre-polymerized fatty acid chain is then integrated into the final product by forming ester bonds with the available hydroxyl groups on the polyglycerol backbone. researchgate.net The result is a complex mixture of molecules with varying chain lengths for both the polyglycerol and the polyricinoleate parts.
Hydroxylation and Epoxidation Modifications
The ricinoleic acid moiety in this compound contains two reactive sites that can be further modified: the carbon-carbon double bond and the secondary hydroxyl group. nih.gov Hydroxylation and epoxidation are key modifications targeting the double bond to create polyols. researchgate.netatlantis-press.com
Epoxidation is the conversion of the double bond into an oxirane (epoxide) ring. This is typically achieved by reacting the oil with a peracid, such as performic acid or peracetic acid. atlantis-press.com The peracid is often generated in situ by reacting a carboxylic acid (e.g., formic acid) with hydrogen peroxide, using a strong acid like sulfuric acid as a catalyst. atlantis-press.commdpi.com
These modifications transform this compound into a polyol, a molecule with multiple hydroxyl groups. The resulting hydroxyl value of the modified oil is a key parameter indicating the extent of the reaction. atlantis-press.comresearchgate.net These bio-based polyols are valuable intermediates for the synthesis of polymers like polyurethanes. nih.gov
Table 3: Reagents for Epoxidation and Hydroxylation of this compound
| Reaction | Reagents | Catalyst | Product Feature |
|---|---|---|---|
| Epoxidation | Hydrogen Peroxide (H₂O₂) and a Carboxylic Acid (e.g., Formic Acid, Acetic Acid) atlantis-press.commdpi.com | Strong Acid (e.g., Sulfuric Acid, H₂SO₄) atlantis-press.com | Formation of an oxirane (epoxide) ring at the site of the original double bond. |
| Hydroxylation (Ring Opening) | Water or other nucleophiles (e.g., alcohols) researchgate.net | Acid catalyst atlantis-press.com | Opening of the epoxide ring to form two hydroxyl groups (a diol). |
Other Targeted Chemical Transformations (e.g., Schiff Base Derivatives from Ricinoleic Acid)
While direct functionalization of the intact this compound molecule to form Schiff base derivatives is not the common synthetic route, these derivatives are accessible through a multi-step process starting with the hydrolysis of this compound to yield its constituent fatty acid, ricinoleic acid. The inherent chemical functionalities of ricinoleic acid provide a versatile platform for targeted chemical transformations, including the synthesis of Schiff bases, which are a class of compounds containing a carbon-nitrogen double bond (imine or azomethine group). These derivatives are of significant interest due to their wide range of potential biological activities.
The most prevalent strategy for synthesizing Schiff base derivatives from ricinoleic acid involves the initial conversion of the carboxylic acid group into a more reactive intermediate, typically a hydrazide. This transformation paves the way for a condensation reaction with various aldehydes, leading to the formation of the corresponding Schiff bases, specifically hydrazones.
The general synthetic pathway can be outlined as follows:
Hydrolysis of this compound: The triglyceride is first hydrolyzed, often through saponification followed by acidification, to liberate free ricinoleic acid.
Esterification: The carboxylic acid group of ricinoleic acid is esterified, commonly with methanol, to produce methyl ricinoleate. This step protects the carboxylic acid and facilitates the subsequent reaction.
Hydrazinolysis: The methyl ricinoleate is then treated with hydrazine (B178648) hydrate. In this reaction, the hydrazine molecule displaces the methoxy (B1213986) group to form ricinoleic acid hydrazide. This intermediate contains a reactive -NH2 group.
Schiff Base Formation (Condensation): The final step involves the condensation of ricinoleic acid hydrazide with a variety of aromatic aldehydes. The reaction between the amino group of the hydrazide and the carbonyl group of the aldehyde results in the formation of a C=N bond, yielding the Schiff base derivative (a hydrazone) and a molecule of water.
This multi-step approach allows for the introduction of diverse structural motifs into the ricinoleic acid backbone by varying the substituted aromatic aldehyde used in the final condensation step. The resulting Schiff base derivatives are often crystalline solids and can be characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry.
Research Findings on Ricinoleic Acid-Derived Schiff Bases
Research into Schiff bases derived from fatty acid hydrazides has highlighted their potential as antimicrobial agents. The introduction of the azomethine group is often associated with enhanced biological activity. Studies on various fatty acid-derived Schiff bases have demonstrated their efficacy against a range of bacterial and fungal strains. For instance, the presence of specific substituents on the aromatic ring of the aldehyde, such as hydroxyl or methoxy groups, can modulate the antimicrobial properties of the resulting Schiff base.
The investigation of these derivatives is an active area of research, with the potential to develop new compounds with valuable biological activities derived from a renewable resource like castor oil.
Synthetic and Characterization Data of Ricinoleic Acid-Derived Schiff Bases
The following table summarizes the synthesis and physical characteristics of a series of Schiff base derivatives prepared from ricinoleic acid hydrazide and various aromatic aldehydes.
| Compound ID | Aldehyde Reactant | Molecular Formula of Schiff Base | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| S1 | Benzaldehyde | C25H40N2O2 | 95.1 | 145-146 |
| S2 | 4-Chlorobenzaldehyde | C25H39ClN2O2 | 91.2 | 144-146 |
| S3 | 4-Methoxybenzaldehyde | C26H42N2O3 | 94.6 | 112-113 |
| S4 | 4-Hydroxybenzaldehyde | C25H40N2O3 | 82.3 | 165-166 |
| S5 | 3-Nitrobenzaldehyde | C25H39N3O4 | 92.6 | 194-195 |
Antimicrobial Activity of Ricinoleic Acid-Derived Schiff Bases
The synthesized Schiff base derivatives have been screened for their in vitro antibacterial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results are typically presented as the diameter of the zone of inhibition.
| Compound ID | Zone of Inhibition against S. aureus (mm) | Zone of Inhibition against E. coli (mm) |
|---|---|---|
| S1 | - | - |
| S2 | - | - |
| S3 | - | - |
| S4 | 18 | - |
| S5 | - | 12 |
Note: '-' indicates no significant activity observed.
Advanced Spectroscopic and Chromatographic Characterization of Glycerol Triricinoleate and Its Derivatives
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity for the analysis of triacylglycerols like glycerol (B35011) triricinoleate. Various ionization and separation techniques are employed to elucidate the molecular composition and structure of these complex lipids.
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF MS) is a powerful tool for the analysis of complex lipid mixtures containing glycerol triricinoleate and its derivatives. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a TOF mass analyzer.
MSALL is a data acquisition mode that provides fragmentation data for all precursor ions within a specified mass range, offering comprehensive structural information. In the context of this compound, this allows for the identification of the fatty acid composition of the triacylglycerol.
Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH MS) is a data-independent acquisition (DIA) strategy that systematically fragments all precursor ions within a defined m/z window. This approach is particularly useful for the quantitative analysis of complex mixtures, as it allows for the retrospective analysis of the data for specific compounds of interest. While direct studies on pure this compound using SWATH MS are not extensively detailed, the application of this technique in lipidomics for the analysis of triacylglycerols demonstrates its potential for quantifying this compound and its metabolites in biological matrices. researchgate.net
| Feature | LC-Q-TOF MS with MSALL | SWATH MS |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | Data-Independent Acquisition (DIA) |
| Precursor Selection | Selects specific precursor ions for fragmentation | Fragments all ions within a defined m/z window |
| Primary Application | Structural elucidation and identification | Quantitative analysis of complex mixtures |
| Data Analysis | Requires prior knowledge of precursor ions for targeted analysis | Allows for retrospective data mining |
For highly complex samples containing a multitude of triacylglycerol species, one-dimensional liquid chromatography may not provide sufficient separation. Comprehensive two-dimensional liquid chromatography (LC × LC) coupled with HRMS offers significantly enhanced peak capacity and resolving power. nih.gov This technique employs two different chromatographic separation mechanisms, providing a more detailed fingerprint of the sample. nih.gov
In the analysis of triacylglycerols, a common setup involves silver ion chromatography in the first dimension, which separates compounds based on their degree of unsaturation, followed by reversed-phase chromatography in the second dimension, which separates based on hydrophobicity. nih.gov This approach has been successfully applied to the analysis of plant-derived oils, enabling the separation and identification of a large number of triacylglycerol components. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like triacylglycerols and their polymers. In the analysis of castor oil, MALDI-TOF MS has been used to determine the molecular mass of intact triacylglycerol molecules with no thermal degradation. nih.gov The resulting mass spectra typically show sodium-attached molecules [M+Na]+. nih.gov Post-source decay (PSD) fragment ion analysis can then be used to determine the fatty acid composition of each individual triacylglycerol. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique frequently coupled with liquid chromatography for the analysis of triacylglycerols. nih.gov APCI mass spectra of triacylglycerols often show minimal fragmentation, primarily yielding diglyceride ions [M-RCOO]+ and protonated molecular ions [M+H]+. nih.gov The degree of unsaturation in the fatty acyl chains influences the fragmentation pattern, with more saturated triacylglycerols producing a higher abundance of diglyceride ions. nih.gov In the context of castor oil analysis, negative ion APCI has been shown to produce chloride-attached triacylglycerol molecules [M+Cl]-. nih.gov
| Technique | Ionization Mechanism | Typical Adducts/Fragments for this compound |
| MALDI-TOF MS | Laser-induced desorption from a matrix | [M+Na]+ |
| APCI-MS | Gas-phase ion-molecule reactions | [M+H]+, [M-RCOO]+, [M+Cl]- (negative mode) |
Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is an analytical technique where the sample is thermally decomposed in an inert atmosphere, and the resulting smaller molecules are separated by gas chromatography and identified by mass spectrometry. wikipedia.orgpnnl.gov This method is particularly useful for the characterization of non-volatile compounds and polymeric materials. wikipedia.orgpnnl.gov While specific studies focusing solely on the pyrolysis of pure this compound are limited, the technique is broadly applied to the analysis of oils and fats to understand their thermal decomposition products. The pyrolysis of glycerol, a component of this compound, in the presence of catalysts has been shown to yield a range of industrially valuable products such as acetaldehyde, acrolein, and acetol. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide valuable information about the molecular framework.
¹H NMR spectroscopy of this compound reveals characteristic signals for the different protons in the molecule. The olefinic protons of the ricinoleic acid moiety appear in the region of 5.3-5.6 ppm. The protons of the glycerol backbone are observed between 4.1 and 5.3 ppm. The allylic protons and the α-CH₂ protons are found at approximately 2.0-2.3 ppm, while the methylene (B1212753) and methyl protons of the fatty acid chains resonate in the upfield region of 0.8-1.6 ppm. nih.gov
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbonyl carbons of the ester groups are typically observed around 172-173 ppm. The olefinic carbons of the double bonds resonate in the region of 124-134 ppm. The carbons of the glycerol backbone appear between 62 and 70 ppm. The various methylene and methyl carbons of the fatty acid chains produce signals in the range of 14-34 ppm. researchgate.net
The following table summarizes the characteristic NMR chemical shifts for this compound.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycerol CH₂ (sn-1, sn-3) | ~4.1-4.3 | ~62 |
| Glycerol CH (sn-2) | ~5.2 | ~69 |
| Olefinic CH=CH | ~5.3-5.6 | ~124-134 |
| Ester C=O | - | ~172-173 |
| CH-OH | ~3.6 | ~71 |
| Methylene (-(CH₂)n-) | ~1.2-1.6 | ~22-34 |
| Terminal Methyl (CH₃) | ~0.8-0.9 | ~14 |
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-HRMS for Plant Protection Product Constituents)
The comprehensive characterization of this compound and its derivatives, particularly within complex matrices, necessitates the use of hyphenated analytical techniques. nih.govsaspublishers.com These methods involve the online coupling of a separation technique with a spectroscopic detection technology, leveraging the strengths of both to provide detailed molecular information. saspublishers.com Among these, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has become an indispensable tool, especially in fields like the analysis of plant protection products (PPPs), where this compound may be present as a co-formulant. tuwien.atnih.gov
LC-HRMS combines the potent separation capabilities of liquid chromatography with the mass analysis power of a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF) analyzer. nih.govtuwien.atnih.gov This coupling allows for the separation of individual components from a mixture, followed by their identification based on highly accurate mass measurements, often with mass accuracy below 2 ppm. nih.gov In the context of PPPs, a simple "dilute-and-shoot" sample preparation can be employed, followed by LC separation. tuwien.at The chromatographic method often utilizes a C18 reversed-phase column with a mobile phase gradient, such as water/2-propanol, to separate a broad range of compounds with varying polarities. tuwien.atnih.gov
The HRMS component provides not only the exact mass of the parent ion, which helps in determining the elemental composition, but can also perform fragmentation studies (MS/MS or MSn). nih.gov By fragmenting the parent ion, a characteristic pattern is produced that provides structural information, allowing for the unambiguous identification of the molecule. tuwien.at For instance, a characteristic fragment identified for ethoxylated castor oil (a derivative of this compound) is a dehydrated ricinoleic acid with a single ethoxylation attached. tuwien.at Advanced techniques like multi-stage mass spectrometry (e.g., ESI-MS⁴) have been used for the specific identification of complex derivatives such as 2-(12-ricinoleoylricinoleoyl)-1,3-diricinoleoyl-sn-glycerol in castor oil. semanticscholar.org This level of detail is crucial for differentiating between isomers and identifying specific fatty acid positions on the glycerol backbone. nih.gov
The table below summarizes various hyphenated techniques applicable to the analysis of this compound and related lipids.
| Technique | Separation Principle | Detection Principle | Application | Reference |
| LC-HRMS | Liquid Chromatography (e.g., Reversed-Phase) | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) | Identification and quantification of co-formulants like this compound in Plant Protection Products. | tuwien.atnih.gov |
| GC-MS | Gas Chromatography | Mass Spectrometry (e.g., Quadrupole) | Analysis of volatile derivatives; used for determining the chemical composition of related compounds like bio-glycerol. | scirp.org |
| pSFC-MS | Packed-Column Supercritical Fluid Chromatography | Mass Spectrometry (APCI, CIS) | Characterization and isomeric separation of triglycerides in vegetable oils. | nih.gov |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Structural elucidation of unknown compounds or complex mixtures without the need for fragmentation. |
Method Validation and Analytical Performance Parameters (e.g., LOD, LOQ, Linearity, Accuracy, Precision)
To ensure that an analytical method for this compound or its derivatives is reliable, robust, and suitable for its intended purpose, it must be thoroughly validated. nih.gov Method validation is a critical process that establishes the performance characteristics of a method, following guidelines such as those from the International Council for Harmonisation (ICH). nih.govresearchgate.net The key parameters assessed during validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govnih.gov
Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is typically evaluated by analyzing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The relationship is assessed through linear regression, with a correlation coefficient (R²) close to 1.0 indicating excellent linearity. researchgate.netresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov These values can be determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. researchgate.nettbzmed.ac.ir
Accuracy refers to the closeness of the mean of a set of measurements to the actual or true value. It is often determined through recovery studies by analyzing a sample (matrix) spiked with a known amount of the analyte. The recovery is then calculated as a percentage of the measured amount versus the amount added.
Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. researchgate.net
The following table presents typical validation parameters from a validated HPLC method for the analysis of Ricinoleic Acid, the primary fatty acid constituent of this compound.
| Parameter | Definition | Typical Value/Result for Ricinoleic Acid Analysis | Reference |
| Linearity (R²) | The degree to which the calibration curve fits a linear model. | > 0.999 | nih.gov |
| Range | The concentration interval over which the method is precise, accurate, and linear. | 3.125 to 95 µg/mL | nih.gov |
| LOD | The lowest concentration at which the analyte can be detected. | 1.112 µg/mL | nih.gov |
| LOQ | The lowest concentration that can be quantified with acceptable precision and accuracy. | 3.37 µg/mL | nih.gov |
| Accuracy (% Recovery) | The percentage of the true amount of analyte that is detected by the method. | Not specified in the provided context. | |
| Precision (% RSD) | The relative standard deviation of replicate measurements. | Not specified in the provided context. |
Applications of Glycerol Triricinoleate in Advanced Materials Science and Engineering
Polyurethane Chemistry and Polymer Synthesis
The presence of naturally occurring hydroxyl groups in glycerol (B35011) triricinoleate allows it to function as a bio-based polyol, a critical building block in the synthesis of polyurethanes. This eliminates the need for complex chemical modifications often required for other vegetable oils, positioning it as a sustainable alternative to petroleum-derived polyols.
Glycerol triricinoleate is a key component of castor oil, which is unique among vegetable oils for its high content of ricinoleic acid, a fatty acid that contains a secondary hydroxyl group. ethernet.edu.et An in-depth analysis of castor oil reveals an average hydroxyl functionality of 2.7, primarily resulting from a combination of approximately 70% triols (this compound) and 30% diols (triacylglycerols with two ricinoleyl groups). ethernet.edu.et This inherent functionality allows it to react directly with isocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI), to form the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. bohrium.com The use of this bio-based polyol is a significant step toward developing more sustainable and environmentally friendly polyurethane materials, reducing reliance on fossil fuels. nih.gov
The properties of polyurethane (PU) foams, whether flexible or rigid, can be tailored by incorporating this compound-derived polyols. researchgate.net For rigid foams, these biopolyols have been shown to improve key material characteristics. In one study, rigid polyurethane-polyisocyanurate foams were prepared by partially substituting a petrochemical polyol with a bio-based polyol synthesized from crude glycerol and castor oil. mostwiedzy.pl The incorporation of this biopolyol had a beneficial impact on the material's structure, leading to a reduction in the average cell size and an increase in the closed-cell content. mostwiedzy.pl These structural changes resulted in enhanced insulation properties and improved mechanical performance, with the compressive strength of the modified foam being over 90% higher than the reference sample. mostwiedzy.pl
Similarly, renewable rigid polyurethane foams with properties suitable for thermal insulation have been synthesized from a simple physical mixture of castor oil and crude glycerol. mdpi.com The resulting "green foams" exhibit excellent properties for thermal insulation, including low density and low thermal conductivity. mdpi.com
Impact of Castor Oil-Glycerol Biopolyol on Rigid PU-PIR Foam Properties
| Property | Reference Foam (0% Biopolyol) | Modified Foam (with Biopolyol) | Reference |
|---|---|---|---|
| Average Cell Size | 372 µm | 275 µm | mostwiedzy.pl |
| Closed Cell Content | 94.0% | 95.7% | mostwiedzy.pl |
| Thermal Conductivity | ~23.4 mW/(m·K) | 21.8 mW/(m·K) | mostwiedzy.pl |
| Compressive Strength | Reference Value | >90% Higher | mostwiedzy.pl |
The development of bio-based adhesives is crucial for the sustainable use of wood-based materials, offering an alternative to synthetic resins derived from fossil resources. kyoto-u.ac.jpresearchgate.net this compound, through castor oil, has been successfully used to formulate polyurethane adhesives for wood bonding. nih.gov In this application, simple mixtures of castor oil and crude glycerin act as bio-based polyester (B1180765) polyols. These polyols react with polymeric MDI to form polyurethane adhesives. nih.gov Research has shown that all tested formulations of these adhesives meet the shear strength requirements for wood bonding applications as specified by ASTM D-5751 standards. nih.gov The inclusion of glycerin was found to enhance the hydrophobicity of the cured adhesives, leading to stronger and more weather-resistant bonding. nih.gov The optimal performance in wood-wood bonding was achieved with a 2:1 weight ratio of castor oil to crude glycerin, which is attributed to a higher formation of urethane linkages. nih.gov
The incorporation of glycerol-based compounds can significantly modulate the rheological (flow) and mechanical properties of polymeric systems. Glycerol acts as a plasticizer, which reduces the intermolecular forces between polymer chains and increases their mobility. myfoodresearch.com This "lubricating" action softens the polymer network, facilitating the slippage of molecular chains during stretching. myfoodresearch.com As a result, increasing the concentration of glycerol generally leads to a decrease in tensile strength and Young's modulus (stiffness) while increasing the elongation at break (flexibility). myfoodresearch.comresearchgate.net This effect allows for the fine-tuning of a material's mechanical response to meet the demands of specific applications, from rigid structures to flexible films. mdpi.com
Effect of Glycerol Concentration on Mechanical Properties of Gelatin-Starch Composite Films
| Glycerol Concentration | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
|---|---|---|---|---|
| 0% | Data Not Specified | Data Not Specified | Decreases with glycerol | myfoodresearch.com |
| 10% | Data Not Specified | Data Not Specified | Data Not Specified | myfoodresearch.com |
| 20% | Data Not Specified | Data Not Specified | Data Not Specified | myfoodresearch.com |
| 30% | Data Not Specified | Data Not Specified | Data Not Specified | myfoodresearch.com |
| 40% | Data Not Specified | ~193.76% | Data Not Specified | myfoodresearch.com |
*Qualitative trends indicate that Tensile Strength and Young's Modulus decrease while Elongation at Break increases with higher glycerol concentration.
Functional Fluids and Lubricant Formulations
Beyond polymer synthesis, this compound and related glycerol esters are valuable components in the formulation of functional fluids and lubricants, prized for their lubricity, biodegradability, and high-performance characteristics.
Metalworking fluids (MWFs) are essential in machining processes for lubrication, cooling, and removal of metal debris. researchgate.netlubrizol.com Glycerol-based fluids, including those formulated with derivatives like this compound, are emerging as a high-performance, environmentally friendly alternative to traditional mineral oil-based MWFs. researchgate.netzslubes.com These bio-based fluids offer outstanding lubricity and low volatility. zslubes.com Machining tests have demonstrated that glycerol-based fluids yield comparable or even superior results to conventional mineral oil emulsions and grinding oils in terms of machining forces, tool wear, and workpiece surface roughness. researchgate.net Furthermore, glycerol itself has biostatic properties, which can reduce the need for harmful biocides often added to water-based MWFs to prevent bacterial growth. researchgate.net The high biodegradability and low aquatic toxicity of compounds like glycerol trioleate make them an excellent choice for formulating eco-label-compliant lubricants. zslubes.com
Dielectric Materials in Electrical Systems
This compound, as the principal constituent of castor oil, possesses noteworthy electrical properties that make it a viable dielectric fluid for high-frequency or pulsed electrical applications dtic.mil. Its utility in these systems is fundamentally linked to its molecular structure and its interaction with contaminants, particularly water. The dielectric strength of an insulating oil is critically dependent on its water content; for instance, reducing water in mineral oil from 75 ppm to 15 ppm can increase its dielectric strength from 20 kV/cm to 73 kV/cm. This compound follows a similar principle, making it imperative to maintain the lowest possible water levels for optimal performance dtic.mil.
A significant challenge is its hygroscopic nature, meaning it readily absorbs moisture from the air. Commercially available, partially dehydrated castor oil can contain over 300 parts per million (ppm) of free water, a figure that can escalate to several thousand ppm upon exposure to humid conditions dtic.mil. To counteract this, rigorous drying and dehydration processes are employed. Dehydration involves heating the oil to approximately 300°C under a vacuum in the presence of a catalyst. This process removes the hydroxyl groups from the this compound molecule, forming water as a byproduct and creating new double bonds in the fatty acid chain. This alters the chemical structure to enhance its dielectric properties dtic.mil.
One of the key advantages of using this compound as a dielectric fluid is its origin as a vegetable oil, which poses less of an environmental hazard compared to traditional mineral oils dtic.mil. Its relatively low cost and non-irritating nature are additional benefits. However, its high viscosity can present challenges for pumping, especially in colder temperatures dtic.mil.
Emulsification and Solubilization in Industrial Processes
The molecular structure of this compound and its derivatives is particularly suited for applications requiring the stabilization of immiscible liquids.
Water-in-Oil Emulsifier Systems
Derivatives of this compound, such as polyglycerol polyricinoleate (PGPR), are highly effective hydrophobic emulsifiers used to create stable water-in-oil (W/O) emulsions and more complex water-in-oil-in-water (W/O/W) emulsions nih.gov. In a typical process to form a W/O/W emulsion, a primary W/O emulsion is first prepared using PGPR. This initial emulsion is then homogenized with an aqueous solution containing a hydrophilic emulsifier, such as whey protein isolate (WPI), to form the final W/O/W structure nih.gov.
The stability and droplet size of these emulsions are influenced by the concentrations of the emulsifiers and the processing conditions. For example, studies have shown that the mean droplet size in these systems can range from 3.3 to 9.9 micrometers. These emulsions demonstrate high encapsulation efficiency, with the ability to retain over 90% of a water-soluble model ingredient in the inner water phase, even after two weeks of storage nih.gov. This highlights the efficacy of ricinoleate-based emulsifiers in creating stable, long-lasting emulsion systems critical in various industrial formulations.
Enhancing Dispersion in Pigment and Dye Carriers
A chemically modified form of this compound, Glyceryl Tri(Acetylricinoleate), serves as an effective pigment wetting agent and dispersant parchem.com. In this derivative, the hydroxyl groups of the ricinoleic acid chains are acetylated. This modification alters the molecule's polarity and steric properties, enhancing its ability to adsorb onto the surface of pigment particles.
As a dispersant, it facilitates the breakdown of pigment agglomerates into smaller, primary particles and prevents them from re-aggregating. This action ensures a uniform and stable distribution of the pigment throughout a liquid carrier, which is crucial for achieving consistent color and performance in products like inks, paints, and coatings. The compound also functions as a solvent and a softener for various waxes and resins, further contributing to its versatility in these formulations parchem.com.
Bio-based Wax Compositions
This compound is a component that can be used in the formulation of bio-based wax compositions google.com. These waxes are developed as sustainable alternatives to petroleum-based paraffins. The production of these bio-waxes often involves blending and/or hydrogenating vegetable oils to achieve a desired melting point and hardness google.com.
Specialty Chemical Manufacturing (e.g., Esters, Ethoxylates, Sulfates)
This compound serves as a versatile platform chemical for the synthesis of a range of specialty derivatives. Its reactive hydroxyl groups and ester linkages allow for various chemical modifications.
Esters : A prominent example is the production of Glyceryl Tri(Acetylricinoleate), where the free hydroxyl groups on the ricinoleic acid chains are esterified with acetic acid. This process yields a specialty ester with applications as a plasticizer and pigment dispersant parchem.com.
Ethoxylates : this compound, primarily as castor oil, can be reacted with ethylene (B1197577) oxide in a process called ethoxylation. This reaction adds polyoxyethylene chains to the molecule, creating nonionic surfactants. These ethoxylated triglycerides are used as emulsifiers, solubilizers, dispersing agents, and viscosity regulators in industries ranging from textiles and leather to crop protection and plastics schaerer-surfactants.com. The U.S. Environmental Protection Agency (EPA) recognizes substances described as "Fatty acids, castor-oil, esters with ethoxylated glycerol," confirming their role as manufactured chemical substances epa.gov.
Sulfates : The process of sulfation can also be applied to this compound. Sulfated castor oil, commonly known as Turkey red oil, is one of the earliest synthetic surfactants. The reaction involves treating the oil with sulfuric acid, which introduces sulfate (B86663) groups onto the fatty acid chains. This modification transforms the oil-soluble triglyceride into a water-soluble anionic surfactant used in textile dyeing, finishing, and as a dispersing agent.
Biodegradation and Environmental Impact of Glycerol Triricinoleate and Its Derivatives
Microbial Degradation Pathways and Mechanisms
The biodegradation of glycerol (B35011) triricinoleate, the primary constituent of castor oil, is initiated by microbial enzymatic activity. The initial and most critical step in its degradation is the hydrolysis of the ester bonds, a reaction catalyzed by lipases, which are a class of hydrolases (E.C. 3.1.1.3). These enzymes are ubiquitously produced by a wide range of microorganisms, including bacteria, yeasts, and fungi, and they facilitate the breakdown of triglycerides into glycerol and free fatty acids.
Fungal and Bacterial Metabolism of Ricinoleate (B1264116) Esters
A variety of fungal and bacterial species have been identified for their capacity to metabolize ricinoleate esters. Fungi, in particular, are known for their robust lipase (B570770) production, which enables them to hydrolyze fats and oils. For instance, species such as Aspergillus tamarii, Aspergillus flavus, and Penicillium chrysogenum have demonstrated significant lipolytic activity on castor oil. This process leads to an increase in free fatty acids, indicating the breakdown of the triglyceride structure.
Similarly, bacteria play a crucial role in the degradation of glycerol triricinoleate. Pseudomonas aeruginosa is a notable bacterium that produces extracellular lipases capable of hydrolyzing castor oil. The lipase from P. aeruginosa has been studied for its potential in the bioremediation of oil-contaminated environments. The enzymatic action of these microbial lipases on this compound results in the liberation of glycerol and three molecules of ricinoleic acid.
The subsequent metabolism of ricinoleic acid is a key part of the degradation pathway. Microorganisms such as the yeast Candida tropicalis can further break down ricinoleic acid through the β-oxidation pathway. This metabolic process involves the sequential shortening of the fatty acid chain, leading to the formation of various smaller molecules.
Identification of Biodegradation Products and Intermediates (e.g., Glycerol, Ricinoleic Acid)
The primary and initial biodegradation products of this compound are glycerol and ricinoleic acid. This initial hydrolysis is a well-established step in the microbial metabolism of triglycerides.
Following the initial hydrolysis, both glycerol and ricinoleic acid are further metabolized by microorganisms, leading to a variety of intermediates. The metabolic fate of glycerol in microorganisms can follow either oxidative or reductive pathways. Under aerobic conditions, glycerol is typically converted into intermediates of central metabolic pathways like glycolysis. In anaerobic environments, glycerol can be fermented into compounds such as 1,3-propanediol, organic acids (e.g., acetic, propionic, butyric acid), and alcohols (e.g., ethanol (B145695), butanol) tandfonline.comufc.brmdpi.com.
The metabolism of ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid) proceeds through the peroxisomal β-oxidation pathway in many yeasts, such as Candida and Yarrowia species researchgate.net. This pathway involves a series of enzymatic reactions that shorten the carbon chain of the fatty acid. An important intermediate in the β-oxidation of ricinoleic acid is 4-hydroxydecanoic acid. This intermediate can then undergo spontaneous intramolecular esterification (lactonization) at a low pH to form γ-decalactone, a compound with a characteristic fruity aroma researchgate.netresearchgate.net.
| Precursor | Microbial Action | Key Intermediates/Products |
| This compound | Hydrolysis by microbial lipases | Glycerol, Ricinoleic Acid |
| Glycerol | Aerobic/Anaerobic microbial metabolism | Dihydroxyacetone, 1,3-propanediol, Organic acids, Alcohols |
| Ricinoleic Acid | Peroxisomal β-oxidation by yeasts | 4-Hydroxydecanoic acid, γ-Decalactone, Acetyl-CoA |
Environmental Fate and Persistence Studies
This compound, being the primary component of castor oil, is considered to be biodegradable and is not expected to persist in the environment ambujasolvex.com. As a natural triglyceride, it is susceptible to breakdown by a wide range of microorganisms commonly found in soil and aquatic environments ufl.edu. While it may not meet the strict criteria for being classified as "readily biodegradable" in some standardized tests, it does undergo biodegradation over time ufl.edu.
The primary degradation product, ricinoleic acid, is also subject to microbial degradation. It is expected that biodegradation is an important environmental fate process for ricinoleic acid nih.gov. Given its structure, hydrolysis is not considered a significant abiotic degradation pathway. The potential for bioconcentration of ricinoleic acid in aquatic organisms is considered to be moderate nih.gov.
Bioremediation Potential and Sustainable Chemical Practices
The biodegradability and natural origin of this compound and its derivatives have led to their application in bioremediation and as a foundation for sustainable chemical practices.
The plant from which castor oil is derived, Ricinus communis, has been investigated for its potential in phytoremediation. This plant has shown the ability to grow in soils contaminated with heavy metals and organic pollutants, such as persistent organic pollutants (POPs) like DDT ufl.educdnsciencepub.comcdnsciencepub.com. Ricinus communis can accumulate certain contaminants in its tissues, making it a candidate for the phytoextraction of pollutants from contaminated sites cdnsciencepub.comnih.gov. Its use in phytoremediation is seen as a cost-effective and environmentally friendly approach to decontaminate polluted soils nih.gov.
In the realm of sustainable chemistry, this compound serves as a valuable and renewable feedstock for the production of a wide range of bio-based chemicals and polymers ambujasolvex.comemerald.comarkema.comacme-hardesty.com. The unique chemical structure of ricinoleic acid, with its hydroxyl group and double bond, allows for a variety of chemical modifications to produce valuable industrial products.
This compound is a key raw material in the synthesis of biodegradable polymers, such as polyesters and polyurethanes rsc.orgambujasolvex.comacs.org. These bio-based polymers offer a more sustainable alternative to their petroleum-derived counterparts, as they are derived from a renewable resource and can be designed to be biodegradable ambujasolvex.com. The use of castor oil in the production of biopolymers reduces the reliance on fossil fuels and contributes to the development of a circular economy acme-hardesty.comambujasolvex.com. The applications of these castor oil-based biopolymers are diverse, ranging from biodegradable packaging materials to components in the automotive and medical fields ambujasolvex.com.
| Application | Description |
| Phytoremediation | The castor oil plant (Ricinus communis) can be used to extract heavy metals and persistent organic pollutants from contaminated soils. |
| Biodegradable Polymers | This compound is a key feedstock for the synthesis of biodegradable polyesters and polyurethanes. |
| Bio-based Chemicals | It serves as a platform chemical for the production of various sustainable chemicals, including lubricants, plasticizers, and surfactants. |
Theoretical and Computational Investigations of Glycerol Triricinoleate Systems
Molecular Modeling and Simulation Approaches (e.g., Molecular Dynamics)
Molecular modeling and simulation serve as powerful tools for investigating the behavior of glycerol (B35011) triricinoleate at an atomic and molecular level. Molecular dynamics (MD) simulations, in particular, offer insights into the conformational dynamics, intermolecular interactions, and structural arrangements of triglycerides like glycerol triricinoleate. researchgate.netbiorxiv.orgnih.gov These simulations can model systems in different states, such as in bulk liquid or at interfaces. nih.gov
Coarse-grained (CG) MD simulations are often employed to study the long-term behavior of large systems, such as the interaction of triglycerides with surfactants at an oil-water interface. nih.gov In these models, groups of atoms are represented as single beads to reduce computational cost. For instance, studies on similar triglycerides like tristearin (B179404) have shown how surfactant molecules can influence the ordering and alignment of the triglyceride at an interface, which can be a precursor to crystallization. nih.gov
Atomistic MD simulations provide a more detailed view of molecular interactions. Force fields like GROMOS and OPLS-AA are used to describe the bonded and non-bonded interactions between atoms. nih.govosti.gov Such simulations have been used to study the solvation of triglycerides in various solvents, revealing how different functional groups on the solvent molecules interact with the triglyceride. nih.gov Although specific force fields for this compound are not always available, they can often be developed based on existing parameters for similar molecules like other triglycerides or phospholipids (B1166683). biorxiv.org
These simulations can reveal key structural features, such as the radial distribution functions which describe the probability of finding an atom at a certain distance from another. For triglycerides, simulations can elucidate the conformation of the acyl chains and their packing in the liquid state. researchgate.net
| Simulation Type | Key Application for this compound | Information Gained |
| Coarse-Grained MD | Interfacial behavior with emulsifiers/surfactants | Understanding of molecular alignment and ordering at interfaces. nih.gov |
| Atomistic MD | Solvation and bulk liquid properties | Detailed intermolecular interactions, conformational changes, and density predictions. nih.govosti.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of this compound. These methods can be used to understand the distribution of electrons within the molecule and to predict its reactivity towards other chemical species. For derivatives of castor oil, of which this compound is the main component, quantum chemical calculations have been used to study their potential as corrosion inhibitors. researchgate.net
These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The location of these orbitals within the molecule can indicate the most probable sites for chemical reactions. For instance, in a castor oil derivative, it was found that the LUMO is located in the alkyl chain, which can favor a flat-adsorption process on a metal surface. researchgate.net
The presence of functional groups in the ricinoleic acid chains, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C), makes this compound unusually polar for a triglyceride. researchgate.net Quantum chemical calculations can quantify the effects of these groups on the molecule's electronic properties, such as its dipole moment and polarizability. These calculations help to explain the molecule's physical properties and its interactions with other polar molecules.
| Quantum Chemical Parameter | Significance for this compound |
| HOMO Energy | Indicates the propensity to donate electrons, relevant for antioxidant activity or reactions with electrophiles. |
| LUMO Energy | Indicates the propensity to accept electrons, relevant for reactions with nucleophiles or adsorption on surfaces. researchgate.net |
| Electron Density Distribution | Shows the distribution of charge within the molecule, highlighting polar regions like the hydroxyl and ester groups. |
Kinetic and Mechanistic Modeling of Synthesis Reactions
The synthesis of this compound, typically through the esterification of glycerol with ricinoleic acid, can be studied using kinetic and mechanistic modeling. These models aim to describe the rate of the reaction and to elucidate the elementary steps involved in the reaction mechanism. The synthesis can be complex due to the presence of three hydroxyl groups on the glycerol backbone, leading to the formation of mono-, di-, and triglycerides as intermediates and products.
Kinetic models for similar triglyceride synthesis, such as the lipase-catalyzed synthesis of triolein (B1671897), have been developed. nih.gov These models often involve a series of reversible reactions for the formation of the different glycerides. Multiresponse regression can be used to calculate the equilibrium constants for each step from the equilibrium compositions at different initial reactant ratios. nih.gov
For lipase-catalyzed reactions, the mechanism can also involve acyl migration, where an acyl group moves from a primary to a secondary hydroxyl group on the glycerol backbone. nih.gov This step is crucial for achieving high yields of the triglyceride.
Kinetic models have also been established for other reactions involving glycerol, such as the synthesis of glycerol carbonate. mdpi.commdpi.com These models often consider the effects of temperature, catalyst concentration, and the molar ratio of reactants on the reaction rate. mdpi.commdpi.comresearchgate.net The activation energy for the reaction can be determined from the temperature dependence of the rate constants. For the synthesis of glycerol triacetate, a homogeneous first-order consecutive reaction model has been used to estimate the apparent reaction rate constants and activation energies for the stepwise esterification. researchgate.net
A proposed simplified reaction scheme for the synthesis of this compound (GTR) from glycerol (G) and ricinoleic acid (RA) is as follows:
G + RA ⇌ Monoricinolein + H₂O
Monoricinolein + RA ⇌ Diricinolein + H₂O
Diricinolein + RA ⇌ GTR + H₂O
Viscosity and Rheological Property Prediction Models
Predicting the viscosity and rheological properties of this compound is important for many of its industrial applications, such as in lubricants and cosmetics. nih.govresearchgate.net Computational models can be used to estimate these properties based on the molecular structure of the compound.
For triglycerides, viscosity is highly dependent on temperature and the structure of the fatty acid chains. Semi-theoretical methods, such as those based on the corresponding states principle or group-contribution methods, can be applied. ast487.com A corresponding-state group-contribution method (CSGC) has been presented for estimating the liquid viscosity of pure compounds. researchgate.net
Modified Andrade-type equations have been used to correlate the experimentally determined kinematic viscosities of simple triacylglycerols with temperature. researchgate.net The constants in these equations can be derived for specific triglycerides. For mixtures of triglycerides, like those found in vegetable oils, modified Kay's rule can be used to estimate the viscosity of the mixture based on the composition and the properties of the individual components. researchgate.netresearchgate.net
The high viscosity of castor oil is a direct result of the hydrogen bonding enabled by the hydroxyl groups on the ricinoleic acid chains of its primary component, this compound. researchgate.net Predictive models for this compound must, therefore, be able to account for these strong intermolecular interactions.
| Model Type | Description | Application to this compound |
| Modified Andrade-type Equation | An empirical equation that relates viscosity to temperature. researchgate.net | Can be used to model the temperature-dependent viscosity of this compound. |
| Group-Contribution Methods | Predicts properties based on the contributions of different functional groups in the molecule. researchgate.net | Can estimate the viscosity based on the contributions of the glycerol backbone, ester linkages, alkyl chains, double bonds, and hydroxyl groups. |
Structure-Property Relationship Analysis through Computational Chemistry
Computational chemistry provides a framework for establishing quantitative structure-property relationships (QSPR). rsc.org These models correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For this compound, QSPR can be used to understand how its unique structural features influence its properties.
The key structural features of this compound that determine its properties are:
The long (C18) fatty acid chains.
The presence of a hydroxyl group on each acyl chain.
The cis-double bond in each acyl chain.
The triglyceride structure.
Computational methods can be used to calculate a wide range of molecular descriptors for this compound, such as topological indices, quantum chemical descriptors, and steric parameters. These descriptors can then be used in multiple linear regression or other machine learning models to predict properties like boiling point, viscosity, and solubility. rsc.org
For example, the presence of the hydroxyl groups significantly increases the polarity and the potential for hydrogen bonding, leading to higher viscosity and a different solubility profile compared to triglycerides without hydroxyl groups. The cis-double bond introduces a kink in the acyl chain, which affects the packing of the molecules and influences properties like the melting point. QSPR studies on glycerol derivatives have shown that structural descriptor variables can be effectively used to predict physico-chemical properties. rsc.org
Emerging Research Directions and Interdisciplinary Prospects for Glycerol Triricinoleate
Novel Synthetic Routes and Sustainable Production Technologies
While the primary source of glycerol (B35011) triricinoleate is the extraction from castor beans (Ricinus communis), research is intensifying on alternative and more sustainable synthetic pathways. nih.govnih.gov These efforts focus on improving efficiency, utilizing waste streams, and reducing the environmental footprint compared to conventional methods.
Chemo-Enzymatic Synthesis: Novel synthetic routes are moving beyond traditional chemical esterification. Biocatalysis, particularly using lipases, has emerged as a highly specific and environmentally friendly alternative. researchgate.net Lipase-catalyzed esterification of glycerol with ricinoleic acid offers high yields under mild conditions, minimizing energy consumption and unwanted by-products. nih.govnih.gov Researchers are exploring various lipases, such as Candida antarctica lipase (B570770) A (CALA) and Thermomyces lanuginosus lipase (TLL), to directly convert castor oil into specialized estolides or to synthesize structured triglycerides. google.commdpi.com
A significant advancement in sustainable production is the utilization of crude glycerol, a major byproduct of the burgeoning biodiesel industry. mdpi.cominrs.ca For every 10 kg of biodiesel produced, approximately 1 kg of crude glycerol is generated. inrs.ca This crude glycerol, often considered a waste stream due to impurities like methanol, soaps, and salts, can be purified and used as a feedstock for synthesizing high-value chemicals like glycerol triricinoleate. inrs.camdpi.com This approach exemplifies a waste-to-wealth strategy, improving the economic viability of biodiesel production while providing a sustainable source for glycerol. mdpi.com
Sustainable Feedstock Sourcing: Beyond synthesis, sustainability extends to the agricultural source. Initiatives like the Pragati project in India, the world's largest castor bean producer, are promoting sustainable farming practices. americanchemistry.com These programs focus on increasing crop yields, improving water use efficiency, maintaining soil health, and ensuring fair labor practices, thereby enhancing the sustainability of the entire value chain. americanchemistry.com
| Production Route | Key Features | Advantages | Challenges |
|---|---|---|---|
| Conventional Extraction | Mechanical pressing or solvent extraction from castor beans. | Mature, high-volume technology. | Dependent on agricultural output; presence of toxic ricin in beans requires careful processing. thermofisher.com |
| Chemical Synthesis | Esterification of glycerol and ricinoleic acid using acid/base catalysts. | Allows for use of purified or modified feedstocks. | High energy consumption; potential for by-products; catalyst removal required. google.com |
| Enzymatic Synthesis | Lipase-catalyzed esterification in milder, often solvent-free, conditions. | High specificity, lower energy use, environmentally benign, high purity products. researchgate.netnih.gov | Enzyme cost and stability can be limiting factors. |
| Crude Glycerol Valorization | Utilizes purified crude glycerol from biodiesel production as a feedstock for synthesis. | Upcycles an industrial waste stream, improves biodiesel economics, enhances circularity. mostwiedzy.plupwr.edu.pl | Requires effective and economical purification of crude glycerol to remove inhibitors. inrs.ca |
Advanced Characterization Methodologies for Structural Complexity
The structural complexity of this compound and its derivatives necessitates sophisticated analytical techniques for comprehensive characterization. Castor oil is not composed solely of triricinolein (B104778) (RRR); it contains a mixture of other triglycerides where one or more ricinoleic acid (R) molecules are replaced by other fatty acids like linoleic (L), oleic (O), or stearic (S) acids. epa.govoup.com Advanced methodologies are crucial for identifying and quantifying these components, which influences the oil's physical and chemical properties.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing the triglyceride profile of castor oil. thermofisher.com When coupled with detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), HPLC can separate and quantify individual triglycerides, including triricinolein and minor acylglycerols. thermofisher.comresearchgate.net Researchers have developed extended equivalent carbon number (E-ECN) rules to better predict the retention of hydroxyl-containing triglycerides in reverse-phase HPLC. nih.govoup.com
Mass Spectrometry (MS): The combination of liquid chromatography with mass spectrometry (LC-MS) provides unparalleled detail in structural elucidation. oup.com Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are used to ionize the triglyceride molecules. epa.govoup.com Subsequent tandem mass spectrometry (MSn) experiments allow for detailed fragmentation analysis, which can identify the specific fatty acids and their positions on the glycerol backbone. epa.govresearchgate.net High-resolution MS, like Fourier Transform-Ion Cyclotron Resonance (FT-ICR-MS), provides highly accurate mass measurements, confirming molecular formulas and identifying dehydration phenomena common with hydroxylated lipids. nih.govoup.com
| Methodology | Abbreviation | Information Provided | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC-CAD/ELSD | Separation and quantification of different triglyceride species in castor oil. | thermofisher.comresearchgate.net |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of fatty acid composition after derivatization (e.g., methylation). | oup.com |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification of triglyceride composition based on mass-to-charge ratio. | nih.govoup.com |
| Tandem Mass Spectrometry | ESI-MSn / APCI-MSn | Detailed structural elucidation through controlled fragmentation, identifying fatty acid constituents and their connectivity. | epa.govresearchgate.net |
| High-Resolution Mass Spectrometry | FT-ICR-MS | Highly accurate mass measurements for unambiguous molecular formula determination. | nih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Confirmation of molecular structure, functional groups, and verification of chemical modifications. | researchgate.netresearchgate.net |
Bio-inspired Materials and Green Chemistry Applications
This compound is a cornerstone of "green chemistry," serving as a renewable and versatile feedstock for a wide array of bio-based products. condorchem.comarkema.com Its inherent functionality—hydroxyl groups, double bonds, and ester linkages—allows it to be a platform for creating high-performance, sustainable materials that can replace petroleum-derived products. emerald.comalliancechemical.com
Bio-based Polymers: The hydroxyl groups on the ricinoleic acid chains make this compound a natural polyol. This feature is extensively used in the synthesis of polyurethanes, where it reacts with isocyanates to form durable and flexible foams, coatings, and elastomers. emerald.com Furthermore, through chemical modifications like epoxidation or hydrolysis followed by polymerization, it serves as a monomer for creating bio-based polyesters and polyamides. emerald.comambujasolvex.com Arkema's Rilsan® Polyamide 11, for example, is a high-performance bioplastic derived entirely from castor oil, used in demanding applications in the automotive, textile, and electronics industries. arkema.com Recent research has even demonstrated the creation of self-healing and recyclable elastomers from castor oil, paving the way for sustainable soft robotics. researchgate.net
Biolubricants and Plasticizers: With growing environmental regulations, there is high demand for biodegradable lubricants. researchgate.net Castor oil itself is an excellent lubricant due to its high viscosity and lubricity. alliancechemical.com Derivatives of this compound are engineered to create high-performance biolubricants with improved thermal and oxidative stability, offering a green alternative to mineral oil-based products in automotive and industrial applications. emerald.comgoogle.commaintonia.com Similarly, its esters are used as bio-plasticizers to increase the flexibility of polymers like PVC, replacing phthalate-based plasticizers.
Other Green Applications: The unique chemistry of this compound has been exploited in cosmetics, coatings, adhesives, and surfactants. royalsocietypublishing.org A notable derivative is polyglycerol polyricinoleate (PGPR), an emulsifier created by polymerizing glycerol and esterifying it with condensed ricinoleic acid. wikipedia.org PGPR is widely used in the food industry, particularly in chocolate manufacturing, to control viscosity. wikipedia.org
Integration with Circular Economy Principles
This compound and its value chain are increasingly being integrated into the principles of a circular economy, which emphasizes waste reduction, resource reuse, and the use of renewable inputs.
Upcycling Waste Streams: The most prominent example of circularity is the use of crude glycerol from biodiesel production as a raw material. mdpi.com This valorization turns a low-value byproduct into a valuable feedstock for producing this compound derivatives, creating a symbiotic relationship between the biofuel and biochemical industries. mdpi.commostwiedzy.pl This process reduces waste and decreases the reliance on virgin feedstocks.
Sustainable Sourcing and Byproduct Utilization: A circular approach begins with sustainable agriculture. Initiatives promoting water conservation, soil health, and waste management at the farm level ensure that the production of castor beans is renewable and has a minimal environmental impact. americanchemistry.com Furthermore, byproducts from castor oil processing, such as the press cake and husks, can be used as organic fertilizers or for energy generation, closing the loop within the agricultural system. condorchem.com
End-of-Life Solutions: A key tenet of the circular economy is designing products for a sustainable end-of-life. Materials derived from this compound, such as bioplastics and biolubricants, are often biodegradable. ambujasolvex.commdpi.com For example, polyurethane foams made from crude glycerol have shown biodegradability in soil and composting conditions. mdpi.com The inherent biodegradability of the fatty acid and glycerol backbone allows these materials to be broken down by microorganisms, returning carbon to the natural cycle and mitigating the persistent pollution associated with conventional plastics. mdpi.comthaiscience.info The growing market for castor oil-based biopolymers is heavily driven by these circular economy initiatives and consumer demand for sustainable products. industrytoday.co.uk
Q & A
Q. What are the validated laboratory synthesis protocols for glycerol triricinoleate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via esterification of glycerol with ricinoleic acid. Key protocols include:
- Catalytic esterification : Use Amberlyst 36 (a solid acid catalyst) under reflux with controlled stoichiometry (e.g., 1:3 glycerol-to-acid ratio) to minimize byproducts like mono- or di-esters .
- Temperature control : Maintain 80–100°C to balance reaction kinetics and thermal stability of ricinoleic acid.
- Analytical validation : Monitor reaction progress via gas chromatography (GC) per YC/T 331-2010 standards .
- Optimization : Employ factorial design experiments to test variables (catalyst loading, solvent polarity) and quantify yield using enzymatic assays (e.g., oxidase method per WS/T 355-2011) .
Q. Which analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- Structural confirmation : Use NMR (¹H/¹³C) to identify ester linkages and verify regioselectivity. Compare spectral data with computational models (e.g., DFT-optimized structures using M06-2X/6-311+G(d,p) basis sets) .
- Purity assessment : Apply GC with flame ionization detection (FID) calibrated against certified reference materials (e.g., YC 144-2008 for triacetin analogs) .
- Thermodynamic properties : Differential scanning calorimetry (DSC) to measure melting points and phase behavior.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms or stability data?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate surfactant behavior (e.g., micelle formation) using force fields validated against experimental data (e.g., Kolliphor EL’s ethoxylated glycerol backbone) .
- Quantum mechanics (QM) : Calculate Gibbs free energy profiles (e.g., via Gaussian 09 with M06-2X) to identify thermodynamically favored reaction pathways and reconcile discrepancies in experimental yields .
- Triangulation : Cross-validate computational results with multiple techniques (e.g., IR spectroscopy, X-ray crystallography) and replicate studies under varied conditions (e.g., solvent polarity, temperature) .
Q. What experimental design principles ensure reproducibility in this compound studies, particularly for preclinical applications?
- Methodological Answer :
- Replication : Follow NIH guidelines for preclinical research, including ≥3 independent replicates per assay to account for biological variability .
- Data traceability : Maintain detailed source documents (e.g., raw chromatograms, calibration curves) and align methods with ISO/IEC 17025 standards for analytical validity .
- Blinded analysis : Use automated software (e.g., OpenChrom) for peak integration in GC to reduce observer bias .
Q. How do solvent interactions and formulation excipients influence this compound’s bioavailability in drug delivery systems?
- Methodological Answer :
- Solubility studies : Conduct phase diagrams using PEG-water systems to assess partitioning behavior.
- Excipient screening : Test co-surfactants (e.g., Tween 80) via dynamic light scattering (DLS) to optimize micelle size and stability .
- In vitro release : Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to model transdermal permeation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
